2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)
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Overview
Description
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE typically involves multi-step procedures. One common method includes the cyclization of 2-aminothiophenols with appropriate reagents under controlled conditions . Industrial production methods often employ high-pressure reactions and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . In cancer research, it might inhibit tyrosine kinase receptors, which are overexpressed in certain cancers .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
Properties
Molecular Formula |
C20H21N5S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5-propan-2-yl-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H21N5S2/c1-14(2)23-11-24(19-21-15-7-3-5-9-17(15)26-19)13-25(12-23)20-22-16-8-4-6-10-18(16)27-20/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
QTMBXVNWWLETPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN(CN(C1)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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